molecular formula C5H11N3O3S B127834 4-Azidobutyl methanesulfonate CAS No. 320573-75-9

4-Azidobutyl methanesulfonate

Cat. No.: B127834
CAS No.: 320573-75-9
M. Wt: 193.23 g/mol
InChI Key: YOGXRBVFOCMRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azidobutyl methanesulfonate is an organic compound that features both an azide group and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Azidobutyl methanesulfonate can be synthesized through a multi-step process. One common method involves the reaction of 4-azidobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety measures due to the presence of the azide group, which can be explosive under certain conditions.

Chemical Reactions Analysis

Types of Reactions

4-Azidobutyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.

    Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas are commonly used.

Major Products Formed

    Substitution Reactions: Amines and other nitrogen-containing compounds.

    Cycloaddition Reactions: Triazoles.

    Reduction Reactions: Primary amines.

Comparison with Similar Compounds

Similar Compounds

    4-Azidobutanol: Similar structure but lacks the methanesulfonate ester group.

    Methanesulfonyl azide: Contains the methanesulfonate group but differs in the overall structure.

    4-Azidobutyl chloride: Similar structure but with a chloride group instead of the methanesulfonate ester.

Uniqueness

4-Azidobutyl methanesulfonate is unique due to the presence of both the azide group and the methanesulfonate ester. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

IUPAC Name

4-azidobutyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O3S/c1-12(9,10)11-5-3-2-4-7-8-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGXRBVFOCMRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572667
Record name 4-Azidobutyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320573-75-9
Record name 4-Azidobutyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Azidobutyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
4-Azidobutyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
4-Azidobutyl methanesulfonate
Reactant of Route 4
Reactant of Route 4
4-Azidobutyl methanesulfonate
Reactant of Route 5
Reactant of Route 5
4-Azidobutyl methanesulfonate
Reactant of Route 6
Reactant of Route 6
4-Azidobutyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.